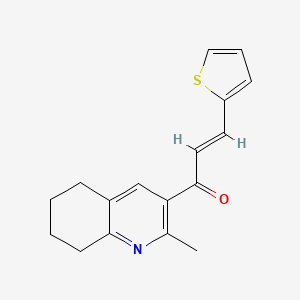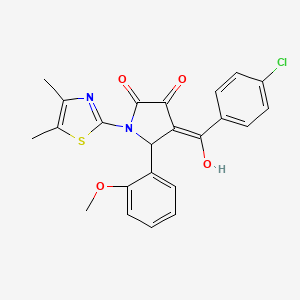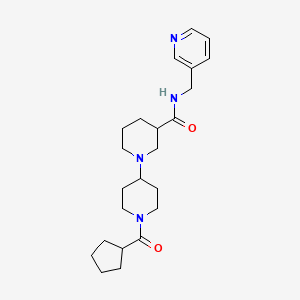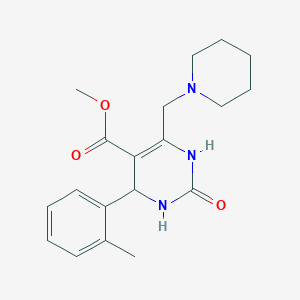![molecular formula C21H23N3O2 B5428649 N-(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5428649.png)
N-(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide, also known as MPAA, is a chemical compound that has been the subject of extensive scientific research. It is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS). The α7 nAChR has been implicated in a variety of physiological and pathological processes, including learning and memory, attention, inflammation, and neurodegeneration.
作用機序
The mechanism of action of N-(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide involves its binding to the α7 nAChR, which results in the opening of the ion channel and the influx of calcium ions into the cell. This calcium influx triggers a series of intracellular signaling pathways that lead to the activation of various downstream effectors, such as protein kinases and transcription factors. The net effect of these signaling pathways is the modulation of synaptic plasticity, neuronal excitability, and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely mediated by its action on the α7 nAChR. These effects include the enhancement of learning and memory, the reduction of inflammation and neurodegeneration, and the modulation of synaptic plasticity, neuronal excitability, and neurotransmitter release. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the α7 nAChR, which allows for precise manipulation of this receptor in vitro and in vivo. Another advantage is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the effects of the α7 nAChR in the CNS. However, one limitation is its relatively short half-life, which requires frequent dosing in animal experiments. Another limitation is its potential toxicity at high doses, which must be carefully monitored in animal studies.
将来の方向性
There are several future directions for research on N-(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide. One direction is the development of more potent and selective α7 nAChR agonists for therapeutic use in various diseases. Another direction is the investigation of the effects of this compound on other nAChR subtypes, which may have different physiological and pathological roles. A third direction is the exploration of the potential synergistic effects of this compound with other drugs or interventions, such as cognitive training or physical exercise. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of this compound on synaptic plasticity, neuronal excitability, and neurotransmitter release.
合成法
The synthesis of N-(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 5-methyl-2-(2-naphthyl)-1,3-oxazole, which is achieved by the reaction of 2-naphthylamine with methyl acetoacetate in the presence of a base. The second step is the synthesis of N-(pyrrolidin-3-yl)acetamide, which is achieved by the reaction of pyrrolidine with acetic anhydride. The final step is the coupling of the two intermediates to form this compound, which is achieved by the reaction of 5-methyl-2-(2-naphthyl)-1,3-oxazole with N-(pyrrolidin-3-yl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
科学的研究の応用
N-(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide has been used extensively in scientific research to investigate the role of the α7 nAChR in various physiological and pathological processes. It has been shown to enhance learning and memory in animal models, as well as to reduce inflammation and neurodegeneration. This compound has also been used to study the effects of the α7 nAChR on synaptic plasticity, neuronal excitability, and neurotransmitter release. In addition, this compound has been used to investigate the potential therapeutic benefits of targeting the α7 nAChR in various diseases, such as Alzheimer's disease, schizophrenia, and depression.
特性
IUPAC Name |
N-[1-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-20(13-24-10-9-19(12-24)22-15(2)25)23-21(26-14)18-8-7-16-5-3-4-6-17(16)11-18/h3-8,11,19H,9-10,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXUXARUDFTISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CN4CCC(C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B5428579.png)
![6-methyl-3-(pentylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5428588.png)

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-propoxybenzamide](/img/structure/B5428596.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5428597.png)


![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5428612.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide](/img/structure/B5428622.png)
![methyl 1,5-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B5428628.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5428634.png)
